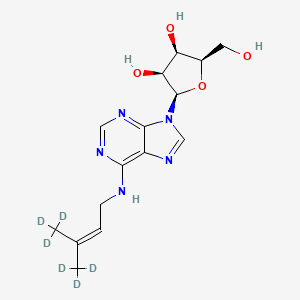
N6-Isopentenyladenosine-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Isopentenyladenosine-D6 is a modified nucleoside that belongs to the cytokinin family. It is a derivative of N6-Isopentenyladenosine, which is known for its role in regulating plant growth and differentiation. This compound is also found in certain tRNAs, where it enhances the efficiency and accuracy of translation. This compound has been studied for its potential antitumor properties and its ability to modulate various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Isopentenyladenosine-D6 involves the incorporation of deuterium atoms into the isopentenyl group of N6-Isopentenyladenosine. This can be achieved through a series of chemical reactions, including hydrogen-deuterium exchange and selective deuteration. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated chemical reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the final product.
化学反应分析
Types of Reactions
N6-Isopentenyladenosine-D6 undergoes various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.
科学研究应用
N6-Isopentenyladenosine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its role in tRNA modification and its impact on translation efficiency.
Medicine: this compound has shown potential as an antitumor agent, particularly in colorectal cancer. .
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.
作用机制
N6-Isopentenyladenosine-D6 exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: It modulates the activity of farnesyl pyrophosphate synthase (FPPS), leading to the inhibition of tumor cell proliferation.
RNA Modification: The compound enhances the efficiency and accuracy of translation by modifying tRNA molecules.
Autophagy Inhibition: This compound acts as an autophagy inhibitor, which can contribute to its antitumor effects.
相似化合物的比较
N6-Isopentenyladenosine-D6 can be compared with other similar compounds, such as:
N6-Isopentenyladenosine: The non-deuterated form, which shares similar biological activities but may differ in stability and metabolic properties.
2-Methylthio-N6-Isopentenyladenosine: A hypermodified derivative with additional methylthio groups, which can have distinct biological effects.
Thiamine Pyrophosphate: Another compound with similar biochemical roles, particularly in enzyme catalysis.
This compound stands out due to its unique deuterium incorporation, which can enhance its stability and alter its metabolic pathways, making it a valuable tool in biochemical and medical research.
属性
分子式 |
C15H21N5O4 |
|---|---|
分子量 |
341.40 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12+,15-/m1/s1/i1D3,2D3 |
InChI 键 |
USVMJSALORZVDV-PURTXDLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















